molecular formula C6H8N2O B1354955 5-Cyclopropyl-1,2-oxazol-3-amine CAS No. 21080-85-3

5-Cyclopropyl-1,2-oxazol-3-amine

Cat. No. B1354955
CAS RN: 21080-85-3
M. Wt: 124.14 g/mol
InChI Key: VIFVLPWELQGBKF-UHFFFAOYSA-N
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Description

“5-Cyclopropyl-1,2-oxazol-3-amine” is a chemical compound with the CAS Number: 21080-85-3 . It has a molecular weight of 124.14 . The IUPAC name for this compound is 5-cyclopropyl-3-isoxazolamine . It is typically stored at a temperature of 4°C and comes in a powder form .


Molecular Structure Analysis

The InChI code for “5-Cyclopropyl-1,2-oxazol-3-amine” is 1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8) . The InChI key is VIFVLPWELQGBKF-UHFFFAOYSA-N .


Chemical Reactions Analysis

In the synthesis of isoxazoles, a variety of functionalized heterocyclic scaffolds are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space, which bind to the biological targets based on their chemical diversity . It is highly desirable to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .


Physical And Chemical Properties Analysis

“5-Cyclopropyl-1,2-oxazol-3-amine” has a molecular weight of 124.14 . It is typically stored at a temperature of 4°C and comes in a powder form .

Scientific Research Applications

Synthesis and Chemical Reactions

The compound 5-Cyclopropyl-1,2-oxazol-3-amine, though not directly mentioned, seems to be part of a class of chemicals involved in the synthesis of complex molecules. Researchers have explored its structural analogs in various chemical syntheses. For example, 2,4-Disubstituted-5-methyl oxazoles were prepared using acid chlorides and propargyl amines in a two-step, one-pot procedure, showcasing the utility of oxazole derivatives in the formation of complex molecules (Tran-Dube Michelle Bich et al., 2013). Similarly, a metal-free synthesis of oxazinones was discussed, highlighting the role of these compounds in accessing greater structural diversity in synthetic building blocks (Alexander J. Craig & Bill C. Hawkins, 2017).

Medicinal Chemistry and Antibacterial Applications

In medicinal chemistry, analogs of 5-Cyclopropyl-1,2-oxazol-3-amine have been studied for their antimicrobial and antibacterial properties. For instance, novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds were synthesized and showed promising in vitro and in vivo antimycobacterial activities, indicating the potential of oxazole derivatives in the development of new antimicrobial agents (D. Sriram et al., 2007). Moreover, the synthesis and characterization of novel heterocyclic compounds containing a 2-[5-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-3-yl] fragment demonstrated good antibacterial activity, further supporting the role of these compounds in antimicrobial research (K. Mehta, 2016).

Biological Properties and Potential Applications

The exploration of the biological properties of oxazole derivatives has extended to the synthesis of polyheterocyclic compounds using aminopyrazoles as starting reagents, highlighting their versatility and potential in various biological applications (Asma Agrebi et al., 2021). Furthermore, the synthesis of functionally substituted isoxazoles from 5-(2,5-dimethylphenyl)-1,2-oxazole-3-carbonitrile demonstrated the potential for creating a variety of structurally diverse molecules with potential applications in medicinal chemistry and materials science (V. Potkin et al., 2009).

Safety And Hazards

The safety information for “5-Cyclopropyl-1,2-oxazol-3-amine” includes the following hazard statements: H315, H319, H335 . The precautionary statements include: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P310, P312, P332+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

5-cyclopropyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c7-6-3-5(9-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFVLPWELQGBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70567594
Record name 5-Cyclopropyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropyl-1,2-oxazol-3-amine

CAS RN

21080-85-3
Record name 5-Cyclopropyl-1,2-oxazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70567594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-cyclopropyl-1,2-oxazol-3-amine
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